molecular formula C14H18N2O2 B1402230 5-(Cbz-amino)-2-azaspiro[3.3]heptane CAS No. 1352546-84-9

5-(Cbz-amino)-2-azaspiro[3.3]heptane

Cat. No. B1402230
M. Wt: 246.3 g/mol
InChI Key: DAHMZHHMKRRHPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Cbz-amino)-2-azaspiro[3.3]heptane, also known as CBZ-ASP, is an important synthetic molecule with a wide range of applications in scientific research. It is a cyclic compound containing a spiro ring and an amino group, and it is used as a starting material for the synthesis of a variety of compounds. CBZ-ASP is a versatile compound that has been used in the synthesis of drugs, peptides, and other compounds. It has also been used in the study of biochemical and physiological processes, and as a tool to investigate the mechanism of action of drugs and other compounds.

Scientific Research Applications

Synthesis of Novel Amino Acids

Radchenko, Grygorenko, and Komarov (2010) synthesized novel amino acids, including 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, to contribute to the family of sterically constrained amino acids for use in chemistry, biochemistry, and drug design (Radchenko, Grygorenko, & Komarov, 2010).

Development of Antibacterial Agents

Kimura et al. (1994) worked on synthesizing chiral 7-(7-amino-5-azaspiro[2.4]heptan-4-yl)-8-chloro-1-(2-fluorocyclopropyl)-quinolones with significant potency against various bacteria, exploring the stereochemical structure-activity relationships of these compounds (Kimura et al., 1994).

Synthesis for Drug Discovery

Guerot, Tchitchanov, Knust, and Carreira (2011) reported the synthesis of novel angular azaspiro[3.3]heptanes, including methods for efficiently creating these building blocks for drug discovery (Guerot et al., 2011).

Synthesis of Novel Quinolines for Respiratory Pathogens

Odagiri et al. (2013) designed and synthesized novel quinoline derivatives, including 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines, demonstrating potent in vitro and in vivo antibacterial activity against respiratory pathogens (Odagiri et al., 2013).

Reductive Cleavage and Transformations in Organic Chemistry

Molchanov and Tran (2016) explored the reductive cleavage of 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, leading to the formation of bi- or tricyclic lactams or lactones, which are important in organic synthesis (Molchanov & Tran, 2016).

Development of Dopamine D3 Receptor Antagonists

Micheli et al. (2016) developed a novel series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes as potent and selective dopamine D3 receptor antagonists, highlighting their potential for therapeutic applications (Micheli et al., 2016).

Design of JAK1-Selective Inhibitors

Chough et al. (2018) identified a JAK1 selective inhibitor, showcasing the structural design based on a combination of key molecular components, including 5-azaspiro[2.4]heptan-7-amine (Chough et al., 2018).

properties

IUPAC Name

benzyl N-(2-azaspiro[3.3]heptan-7-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-13(18-8-11-4-2-1-3-5-11)16-12-6-7-14(12)9-15-10-14/h1-5,12,15H,6-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHMZHHMKRRHPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1NC(=O)OCC3=CC=CC=C3)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Cbz-amino)-2-azaspiro[3.3]heptane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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